molecular formula C8H12O2 B1237186 (E,E)-2-methyl-6-oxohepta-2,4-dienol

(E,E)-2-methyl-6-oxohepta-2,4-dienol

Cat. No.: B1237186
M. Wt: 140.18 g/mol
InChI Key: CZHVRQOHHDVSOA-HJIKTHEYSA-N
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Description

Contextualization within Natural Product Chemistry Research

The core structure of (E,E)-2-methyl-6-oxohepta-2,4-dienol, featuring a conjugated dienone system, is a common scaffold found in a variety of natural products. These compounds are often metabolites in plants and fungi, contributing to their flavor, aroma, and defense mechanisms. Although this compound itself has not been prominently reported as a major natural product, its constituent functional groups are prevalent. For instance, conjugated linoleic acids, which also possess a conjugated diene system, are known for their diverse biological activities. nih.govresearchgate.net The presence of both an oxo group and a dienol functionality suggests potential biosynthetic pathways involving oxidation and rearrangement reactions of common precursors in nature.

Significance in Organic Synthesis and Chemical Biology Studies

In the field of organic synthesis, molecules like this compound are valuable building blocks. The conjugated system of α,β-unsaturated ketones is highly reactive and participates in a range of important reactions, including Michael additions and Diels-Alder cycloadditions. nih.gov This reactivity allows for the construction of more complex molecular architectures. The presence of a hydroxyl group offers a handle for further functionalization, such as esterification or oxidation.

From a chemical biology perspective, the α,β-unsaturated ketone moiety is a known feature in compounds with cytotoxic properties, often acting on mitochondrial function. nih.gov This is due to their ability to act as Michael acceptors, covalently modifying biological macromolecules like proteins and DNA. The specific biological role of this compound has not been extensively studied, but its structure suggests potential bioactivity that warrants investigation.

Historical Overview of Academic Investigations on Dienols and Oxo-Compounds

The study of oxo-compounds has a rich history, with early investigations dating back to the 18th century. One of the earliest synthetic compounds to incorporate an oxo ligand was potassium ferrate (K2FeO4), likely prepared in 1702. wikipedia.org The 20th century saw a surge in the understanding of oxo chemistry, particularly with the discovery and development of the hydroformylation, or "oxo-synthesis," by Otto Roelen in 1938. researchgate.net This process, which adds a formyl group and a hydrogen atom across a double bond, became a cornerstone of industrial organic chemistry. researchgate.net

The chemistry of dienones, a subclass of oxo-compounds, also has a long-standing history. A key reaction is the dienone-phenol rearrangement, first reported in 1921 by Karl von Auwers and Karl Ziegler. wikipedia.orgwikiwand.com This acid-catalyzed rearrangement of cyclohexadienones to form stable phenols has been instrumental in the synthesis of complex molecules, including steroids. wikipedia.orgic.ac.uk The mid-20th century was a "golden era" for mechanistic exploration, with extensive debates and studies on reactions like the dienone-phenol rearrangement, often employing then-new techniques like isotopic labeling. ic.ac.uk

The following table provides a brief timeline of key historical developments in the study of oxo-compounds and dienones:

YearMilestoneSignificance
1702Likely preparation of potassium ferrate (K2FeO4)One of the earliest synthetic oxo-compounds. wikipedia.org
1921Dienone-phenol rearrangement first reportedA fundamental reaction for the synthesis of phenols from dienones. wikipedia.orgwikiwand.com
1938Discovery of hydroformylation ("oxo-synthesis")A major industrial process for producing aldehydes. researchgate.net
Mid-20th CenturyMechanistic studies on dienone rearrangementsElucidation of complex reaction pathways using new analytical techniques. ic.ac.uk

Research Gaps and Future Directions in this compound Studies

Despite the rich history and broad importance of dienols and oxo-compounds, this compound remains a largely uninvestigated molecule. A search of the current academic literature and patent databases reveals a significant lack of specific data on its synthesis, natural occurrence, or biological properties. uni.lu

This information gap presents several opportunities for future research:

Synthesis: Developing a stereoselective synthesis for this compound would be a valuable academic exercise and would provide the material necessary for further studies.

Natural Product Discovery: Targeted screening of natural sources, particularly plants and fungi known to produce related compounds, could lead to the isolation and identification of this compound or its derivatives.

Chemical Biology: A thorough investigation into the biological activity of this compound is warranted. Given the known properties of α,β-unsaturated ketones, studies could focus on its potential cytotoxic, antimicrobial, or enzyme-inhibiting effects. nih.gov

Spectroscopic and Physicochemical Characterization: Detailed analysis of its spectroscopic properties (NMR, IR, MS) and other physicochemical parameters would provide a foundational dataset for this molecule. uni.lu

The table below summarizes the current state of knowledge and identifies key areas for future investigation for this compound and related compounds.

Research AreaCurrent Knowledge on this compoundFuture Research Directions
Synthesis No specific synthesis reported.Development of stereoselective synthetic routes.
Natural Occurrence Not reported as a natural product.Targeted screening of biological sources.
Biological Activity Uninvestigated.Screening for cytotoxicity, antimicrobial, and enzyme inhibition activity.
Spectroscopic Data Basic predicted data available in databases. uni.luFull experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(3E,5E)-7-hydroxy-6-methylhepta-3,5-dien-2-one

InChI

InChI=1S/C8H12O2/c1-7(6-9)4-3-5-8(2)10/h3-5,9H,6H2,1-2H3/b5-3+,7-4+

InChI Key

CZHVRQOHHDVSOA-HJIKTHEYSA-N

SMILES

CC(=CC=CC(=O)C)CO

Isomeric SMILES

C/C(=C\C=C\C(=O)C)/CO

Canonical SMILES

CC(=CC=CC(=O)C)CO

Origin of Product

United States

Biosynthesis and Biogenesis of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Elucidation of Precursor Pathways

The initial step in understanding the biosynthesis of any natural product is the identification of its fundamental building blocks. For a compound like (E,E)-2-methyl-6-oxohepta-2,4-dienol, two primary pathways are hypothetically plausible: polyketide biosynthesis and terpenoid biosynthesis.

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a diverse array of natural products by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The carbon skeleton of this compound could theoretically be assembled through a polyketide pathway. However, specific research demonstrating this link is currently unavailable.

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. The biosynthesis of terpenoids universally proceeds through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which generate the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the structure of this compound contains an eight-carbon backbone, which is not a direct multiple of the C5 isoprene unit, it is conceivable that it could be a degradation product or a rearranged derivative of a larger terpenoid precursor. Further investigation is required to confirm any involvement of terpenoid intermediates.

Enzymatic Transformations and Catalytic Cycles

The formation of the final structure of this compound would necessitate a series of specific enzymatic reactions, including condensations, reductions, and oxidations.

The specific enzymes responsible for the biosynthesis of this compound have not been identified in the current body of scientific literature. Characterization of these enzymes would involve their isolation, purification, and the study of their substrate specificity and catalytic mechanisms.

The defined double bond geometry ((E,E)) and the specific placement of the methyl and hydroxyl groups in the molecule suggest that its biosynthesis is under strict enzymatic control. The enzymes involved would exhibit high regioselectivity (controlling the position of chemical modifications) and stereoselectivity (controlling the 3D arrangement of atoms).

Genetic Basis of Biosynthetic Gene Clusters

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are co-located on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC).

The identification of a BGC responsible for the production of this compound would provide significant insights into its biosynthesis. This would involve genome sequencing of a producing organism and bioinformatic analysis to identify putative PKS or terpenoid synthase genes, along with genes for tailoring enzymes. To date, no such BGC has been reported for this compound.

Environmental and Ecological Factors Influencing Biosynthesis

The production of secondary metabolites in fungi, including volatile organic compounds (VOCs) like C8 ketones and alcohols, is intricately linked to the surrounding environment and ecological pressures. While specific research on the environmental regulation of this compound biosynthesis is not extensively documented, general principles governing fungal secondary metabolism provide a strong framework for understanding the factors that likely influence its formation. The synthesis of these compounds is not essential for the primary growth of the fungus but is thought to play a crucial role in adaptation, defense, and communication within its ecological niche. nih.govacademie-sciences.fr

The biosynthesis of fungal secondary metabolites is often a response to environmental or ecological shifts and is dependent on the developmental stage of the organism. nih.gov Various abiotic and biotic factors can trigger or suppress the gene clusters responsible for the production of these compounds.

Abiotic Factors:

A range of physical and chemical factors in the fungus's habitat can significantly impact the production of volatile compounds. These include:

Nutrient Availability: The composition of the growth substrate, particularly the sources and concentrations of carbon and nitrogen, is a primary determinant of secondary metabolite production. nih.gov For instance, the accessibility of the carbon source can influence the number of terpenes emitted by fungi. mdpi.com Different growth media can result in a varied number and quantity of VOCs produced. mdpi.com

pH: The acidity or alkalinity of the growth medium is a critical parameter that affects fungal growth and, consequently, the production of secondary metabolites. nih.govmdpi.com

Temperature: Fungal growth and enzymatic activity are highly sensitive to temperature. Optimal temperatures for growth may not coincide with the optimal temperatures for the production of specific secondary metabolites. For example, temperatures above 37°C have been observed to inhibit the production of certain terpenes in Aspergillus flavus. mdpi.com

Water Activity (a_w): Water availability is a crucial factor for all living organisms, and fungi are no exception. The level of water activity in the substrate can influence fungal development and the synthesis of secondary metabolites. nih.govmdpi.com

Ventilation and Aeration: The exchange of gases, including the removal of volatile products, can influence metabolic pathways. For example, in the mushroom Agaricus bisporus, the removal of inhibitory C8 compounds through ventilation was found to be crucial for primordium formation, indicating that the accumulation of its own VOCs can act as a feedback mechanism. researchgate.net

Biotic Factors:

The presence of and interactions with other organisms are powerful drivers of secondary metabolite production in fungi. These interactions can be competitive, symbiotic, or antagonistic.

Interspecific Fungal Interactions: Fungi can detect and respond to VOCs produced by other fungal species. These chemical signals can either stimulate or inhibit growth and secondary metabolism, suggesting a role in competition for resources and niche establishment. researchgate.net

Bacteria-Fungus Interactions: Bacteria co-habiting with fungi can significantly alter the fungal metabolome. Bacterial VOCs can trigger defense responses in fungi or lead to changes in their developmental processes. tamu.edu Conversely, fungal VOCs can also have antibacterial properties.

Plant-Fungus Interactions: Fungi, especially those that are pathogenic or symbiotic with plants, can have their secondary metabolism influenced by plant-derived signals. In turn, fungal VOCs can act as signaling molecules that modulate plant growth and defense responses. frontiersin.orgnih.gov

The following interactive data tables summarize the likely influence of these environmental and ecological factors on the biosynthesis of C8 volatile compounds, such as this compound, based on studies of related fungal secondary metabolites.

Table 1: Influence of Abiotic Factors on Fungal C8 Volatile Biosynthesis

FactorInfluence on BiosynthesisResearch Findings on Related Compounds
Nutrient Source Modulates the activation of biosynthetic gene clusters.The type of carbon and nitrogen source significantly impacts the profile of secondary metabolites produced by Penicillium species. nih.gov
pH Affects enzyme activity and nutrient uptake, thereby influencing metabolic pathways.The production of various mycotoxins is known to be pH-dependent. nih.gov
Temperature Can enhance or suppress the production of specific compounds, often independently of optimal growth temperature.Terpene production in Aspergillus flavus is significantly reduced at temperatures above 37°C. mdpi.com
Water Activity Influences fungal growth and can trigger stress responses leading to secondary metabolite production.Water activity is a well-established factor influencing mycotoxin production. nih.gov
Aeration Removal of volatile end-products can alleviate feedback inhibition and promote further synthesis.Ventilation to remove C8 compounds like 1-octen-3-ol (B46169) is critical for the development of Agaricus bisporus. researchgate.net

Table 2: Influence of Biotic Factors on Fungal C8 Volatile Biosynthesis

FactorInfluence on BiosynthesisResearch Findings on Related Compounds
Interspecific Fungi Can induce or suppress the production of VOCs as part of competitive interactions.Fungal VOCs are known to act as semiochemicals that can inhibit or stimulate the growth of other fungi in a concentration-dependent manner. researchgate.net
Bacteria Bacterial VOCs can act as signaling molecules, triggering defense or developmental responses in fungi.Bacteria can produce a wide array of volatile compounds that influence the behavior and metabolism of neighboring bacteria and fungi. tamu.edu
Plants Host plant signals can modulate the biosynthesis of fungal metabolites, particularly in pathogenic or symbiotic relationships.Fungal VOCs can influence plant-fungal interactions, and in some cases, activate plant defense genes. frontiersin.orgnih.gov

Synthetic Methodologies for E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Total Synthesis Strategies

Retrosynthetic Analysis of the Dienol Structure

A retrosynthetic analysis of (E,E)-2-methyl-6-oxohepta-2,4-dienol reveals several potential disconnections. The most logical disconnections target the carbon-carbon double bonds of the dienol system, as these are key structural features that can be formed stereoselectively using powerful olefination reactions.

One primary disconnection is across the C4-C5 double bond, suggesting a precursor like an α,β-unsaturated aldehyde and a suitable phosphonate (B1237965) ylide. This leads back to simpler, more readily available starting materials. Another key disconnection is at the C2-C3 bond, which could be formed via an aldol-type reaction, although controlling the E,E-stereochemistry of the resulting dienone might be challenging.

A particularly effective retrosynthetic approach would involve a Horner-Wadsworth-Emmons (HWE) reaction. stackexchange.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org This powerful olefination method is well-known for its high (E)-selectivity, making it ideal for constructing the dienol backbone. organic-chemistry.orgwikipedia.org The analysis suggests disconnecting the molecule into two main fragments: a C4 phosphonate-containing fragment and a C4 aldehyde or ketone.

Convergent and Linear Synthesis Approaches

StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step construction of the molecule from a single starting material.Conceptually simple to plan.Lower overall yield in long sequences.
Convergent Independent synthesis of fragments followed by late-stage coupling.Higher overall yield, greater flexibility.Requires more complex planning and fragment synthesis.

Stereoselective and Stereospecific Synthesis

Achieving the desired (E,E)-stereochemistry of the dienol is a critical aspect of the synthesis. This requires the use of highly stereoselective or stereospecific reactions.

Asymmetric Catalysis in C-C Bond Formation

While the target molecule itself is achiral, the principles of asymmetric catalysis could be employed if a chiral derivative were desired. For the synthesis of related chiral dienols, asymmetric catalysis plays a crucial role. For instance, chiral diene ligands complexed with transition metals are used to induce enantioselectivity in various transformations. youtube.com In a hypothetical synthesis of a chiral analogue of this compound, an asymmetric aldol (B89426) reaction or an asymmetric allylation could be used to set a key stereocenter, guided by a chiral catalyst.

Diastereoselective and Enantioselective Approaches

A key step in a potential synthesis would be the reduction of a precursor dienone, (E,E)-2-methyl-6-oxohepta-2,4-dienone, to the target dienol. If this reduction were to be performed on a substrate with a pre-existing stereocenter, diastereoselective control would be essential. Reagent-controlled diastereoselective reductions, for example using bulky hydride reagents, could favor the formation of one diastereomer over the other.

For an enantioselective synthesis of a chiral version of the target, asymmetric reduction of the ketone would be a viable strategy. The CBS reduction, which employs a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess. nih.gov

MethodDescriptionApplication to Target SynthesisKey References
CBS Reduction Enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst and borane.Asymmetric reduction of a precursor dienone to a chiral dienol. nih.gov
Chiral Ligands Use of chiral ligands with metal catalysts to induce asymmetry in C-C bond formation.Synthesis of chiral analogues via asymmetric aldol or allylation reactions. youtube.com

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. usm.my For the synthesis of this compound, a chemoenzymatic approach would likely involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the final functionality with high stereoselectivity.

A plausible chemoenzymatic route would involve the synthesis of the corresponding dienone, (E,E)-2-methyl-6-oxohepta-2,4-dienone, using established chemical methods like the HWE reaction. The final step would then be the stereoselective reduction of the ketone moiety to the alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). usm.myresearchgate.netresearchgate.net These enzymes are known to reduce a wide range of ketones to the corresponding chiral alcohols with excellent enantioselectivity. researchgate.netresearchgate.net The choice of enzyme would determine the chirality of the resulting alcohol if a chiral product were desired.

The use of whole-cell biocatalysts, such as baker's yeast, which contains a variety of reductases, could also be a practical and cost-effective method for this reduction. researchgate.net

Green Chemistry Approaches to Synthesis

Green chemistry principles are being integrated into the synthesis of α,β-unsaturated carbonyl compounds, a class to which this compound belongs. These methods focus on the use of environmentally benign solvents, renewable starting materials, and catalytic processes to improve atom economy and reduce waste. digitellinc.compatsnap.com

One of the most promising green approaches for the synthesis of polyketides is biocatalysis . This involves the use of enzymes or whole microbial cells to carry out specific chemical transformations. nih.gov For a molecule like this compound, a chemoenzymatic strategy could be employed. digitellinc.comnih.gov This might involve the enzymatic condensation of smaller precursor molecules using engineered polyketide synthases (PKSs) . digitellinc.com PKSs are nature's machinery for building polyketides, and their modular nature allows for the rational design of enzyme systems to produce specific target molecules. rsc.org For instance, a minimal PKS module could be engineered to assemble the carbon backbone of the target molecule from simple acyl-CoA units.

Another key biocatalytic transformation relevant to the synthesis of the target molecule is the stereoselective reduction of a ketone precursor. If the synthesis proceeds via a diketone intermediate, a ketoreductase (KR) enzyme could be used to selectively reduce one of the ketone moieties to the desired alcohol with high enantioselectivity. acs.org The use of whole-cell biocatalysts, such as Geotrichum candidum, has been shown to be effective for the reduction of ketones, sometimes in environmentally friendly solvent systems like supercritical carbon dioxide. rsc.org

The use of green solvents and catalysts is another cornerstone of green chemistry. Research on the synthesis of α,β-unsaturated carbonyl compounds has demonstrated the use of solid basic catalysts, such as zeolites, to replace traditional homogeneous catalysts that are often corrosive and difficult to separate from the reaction mixture. scielo.brresearchgate.net For instance, a Knoevenagel-type condensation to form the diene system could potentially be carried out using a recyclable solid catalyst, minimizing waste. scielo.br Furthermore, the use of ultrasound-assisted synthesis in aqueous media has been shown to accelerate reactions and improve yields for the formation of related heterocyclic structures from unsaturated carbonyl precursors, highlighting a move away from volatile organic compounds. mdpi.com

Table 1: Comparison of Green Chemistry Approaches for Unsaturated Carbonyl Compound Synthesis

ApproachCatalyst/SystemSolventKey AdvantagesRelevant Findings
Biocatalysis (PKS)Engineered Polyketide SynthaseAqueous BufferHigh selectivity, potential for de novo synthesis from simple precursors.PKS modules can be engineered to produce novel polyketide structures. digitellinc.comrsc.org
Biocatalysis (Reduction)Ketoreductase (e.g., from Geotrichum candidum)Aqueous or Supercritical CO2High enantioselectivity, mild reaction conditions.Effective for asymmetric reduction of ketones to alcohols. acs.orgrsc.org
Heterogeneous CatalysisBasic Zeolites (e.g., Cs-exchanged X and Y)Solvent-free or high-boiling point solventRecyclable catalyst, reduced corrosion and waste.Active in Knoevenagel condensations to form α,β-unsaturated systems. scielo.brresearchgate.net
Ultrasound-Assisted SynthesisN/AWater/EthanolReduced reaction times, improved yields, use of green solvents.Efficient for the synthesis of heterocyclic compounds from chalcones. mdpi.com

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that introduces functional groups into a complex molecule at a late stage of the synthesis. This avoids the need for a complete de novo synthesis to create analogues of a lead compound. hyphadiscovery.comnih.gov For a molecule like this compound, LSF could be employed to generate derivatives with potentially enhanced biological activities.

A primary target for LSF on this molecule would be the unactivated C-H bonds of the methyl groups or the olefinic protons. Catalytic C-H oxidation is a prominent LSF technique. For instance, manganese- or iron-based catalysts have been developed for the selective hydroxylation of aliphatic C-H bonds. researchgate.net Applying such a catalyst to this compound could potentially introduce a hydroxyl group at one of the methyl termini. The site of oxidation can often be controlled by the catalyst's steric and electronic properties. researchgate.net

Biocatalytic LSF is also a highly attractive option. Enzymes such as cytochrome P450 monooxygenases (P450s) are known to perform highly regio- and stereoselective C-H hydroxylations on a wide range of substrates. hyphadiscovery.com A panel of P450 enzymes could be screened to find one that selectively hydroxylates a specific position on the this compound backbone. This approach has been successfully used to generate hydroxylated derivatives of various drug molecules, often leading to improved properties. hyphadiscovery.com

Another potential LSF strategy involves the functionalization of the diene system. While direct hydroxylation of an unactivated olefin can be challenging, methods for the late-stage conversion of other functional groups into hydroxyl groups are available. For example, if a related intermediate with an aryl halide were synthesized, modern photochemical methods could be used for its conversion to a phenol, a strategy that could be adapted for related vinyl systems. nih.govrsc.org

Table 2: Potential Late-Stage Functionalization Strategies for this compound

StrategyReagent/CatalystTarget PositionPotential ProductKey Advantages
Catalytic C-H HydroxylationMn(PDP) or Fe(PDP) catalystsMethyl groups (C1 or C7)Dihydroxylated or further oxidized analogueAccess to novel analogues without de novo synthesis. researchgate.net
Biocatalytic C-H HydroxylationCytochrome P450 enzymesMethyl or olefinic C-H bondsRegio- and stereoselectively hydroxylated derivativeHigh selectivity, environmentally benign conditions. hyphadiscovery.com
Photochemical HydroxylationTEMPO-mediated (from sulfonium (B1226848) salt precursor)Could be adapted for vinyl positionsIntroduction of additional hydroxyl groups on the backboneMetal-free conditions, mild photochemical process. rsc.org

Chemical Reactivity and Reaction Mechanisms of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Conjugated Dienol System Reactivity

The conjugated system of (E,E)-2-methyl-6-oxohepta-2,4-dienol is electron-rich and susceptible to attack by electrophiles. Simultaneously, the presence of the electron-withdrawing carbonyl group polarizes the diene system, creating electrophilic centers that are reactive towards nucleophiles.

Electrophilic addition to the conjugated diene portion of the molecule can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.org The reaction is initiated by the attack of an electrophile (E⁺), such as a proton from an acid like HBr, on one of the double bonds. This initial step is regioselective, favoring the formation of the most stable carbocation intermediate. Protonation of the terminal C-4 double bond at C-5 would lead to a resonance-stabilized allylic carbocation, with the positive charge delocalized between C-3 and C-5. libretexts.orglibretexts.org

The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of the carbons bearing the partial positive charge.

1,2-Addition: The nucleophile attacks at the carbon adjacent to the site of initial electrophilic attack, resulting in an adduct where the electrophile and nucleophile are on adjacent carbons.

1,4-Addition: The nucleophile attacks at the terminal carbon of the conjugated system, leading to an adduct with a rearranged double bond.

The ratio of these products is often dependent on the reaction temperature. The 1,2-adduct is typically the kinetic product, formed faster at lower temperatures, while the 1,4-adduct is the thermodynamic product, being more stable and favored at higher temperatures. chemistrysteps.comyoutube.comyoutube.com

Table 1: Regioselectivity in Electrophilic Addition

Product Type Description Controlling Factor
1,2-Adduct Addition across one of the double bonds. Kinetic Control (Low Temp.)

| 1,4-Adduct | Addition at the ends of the conjugated system. | Thermodynamic Control (High Temp.) |

Cycloaddition reactions, particularly those involving the diene system, are also a key feature of this compound's reactivity, as detailed in the Diels-Alder section below.

The α,β-unsaturated ketone moiety within the molecule presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon (C-4). youtube.comscribd.com This dual reactivity gives rise to two competing addition pathways. youtube.com

Direct Addition (1,2-Addition): The nucleophile attacks the electrophilic carbonyl carbon. This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The reaction is often irreversible and kinetically controlled. youtube.comwikipedia.org

Conjugate Addition (1,4-Addition or Michael Addition): The nucleophile attacks the β-carbon of the conjugated system. This results in the formation of a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon (C-5). wikipedia.orgfiveable.me This pathway is favored by "soft" nucleophiles like organocuprates, thiols, and amines. scribd.comwikipedia.orgfiveable.me

The choice between these two pathways is a classic example of kinetic versus thermodynamic control, influenced by the nature of the nucleophile and the reaction conditions. youtube.com

Table 2: Nucleophilic Addition Pathways

Addition Type Site of Attack Favored by Product Type
Direct (1,2) Carbonyl Carbon Hard Nucleophiles (e.g., RMgX) Alcohol

| Conjugate (1,4) | β-Carbon | Soft Nucleophiles (e.g., R₂CuLi) | Saturated Ketone |

Pericyclic Reactions Involving the Diene

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene in this compound is well-suited to participate in such transformations. khanacademy.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com For this compound to act as the diene, its C-2 to C-5 fragment must adopt an s-cis conformation. wikipedia.orgchemistrysteps.com The presence of the electron-donating methyl group at C-2 and the hydroxyl group at C-1 can enhance the reactivity of the diene by raising the energy of its Highest Occupied Molecular Orbital (HOMO). chemistrysteps.commasterorganicchemistry.com

The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. When reacting with a dienophile bearing electron-withdrawing groups, this compound would yield a substituted cyclohexene derivative. organic-chemistry.orgmasterorganicchemistry.com

Furthermore, the α,β-unsaturated ketone portion of the molecule could potentially act as a dienophile in a hetero-Diels-Alder reaction, where the C=O group is part of the 2π-electron system. wikipedia.orgsigmaaldrich.com

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system in an intramolecular process. libretexts.orglibretexts.orgwikipedia.org While the classic fiveable.mefiveable.me-sigmatropic rearrangements like the Cope and Claisen reactions are prominent for 1,5-dienes, other shifts are possible for 1,3-dienes. wikipedia.orgmasterorganicchemistry.comimperial.ac.uk

For this compound, a youtube.comwikipedia.org-hydride shift is a plausible rearrangement. In this process, a hydrogen atom can migrate from one terminus of the π-system to the other. For instance, a hydrogen from the C-1 hydroxyl group could potentially shift to C-5, leading to a different tautomeric form of the molecule. Similarly, a hydrogen from the C-2 methyl group could undergo a youtube.comwikipedia.org shift to C-5. These reactions are typically thermally or photochemically induced and proceed through a concerted, cyclic transition state. libretexts.orglibretexts.org

Oxidation and Reduction Pathways

The multiple functional groups in this compound allow for a variety of selective oxidation and reduction reactions. ucsb.edu Oxidation involves an increase in the oxidation state of a carbon atom, often through the formation of bonds to oxygen or the removal of bonds to hydrogen. libretexts.orgmasterorganicchemistry.com Conversely, reduction involves a decrease in the oxidation state, typically by adding hydrogen or removing oxygen. libretexts.orgyoutube.com

Oxidation:

The primary alcohol at C-1 can be oxidized. Mild oxidizing agents would convert it to the corresponding aldehyde, (E,E)-2-methyl-6-oxohepta-2,4-dienal, while strong oxidizing agents would yield the carboxylic acid.

The carbon-carbon double bonds are susceptible to oxidation, leading to epoxides, diols (via dihydroxylation), or cleavage of the bonds through ozonolysis.

Reduction:

The ketone at C-6 can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), typically leaving the diene system intact.

The conjugated double bonds can be reduced to single bonds through catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni). Under forcing conditions, this process would also reduce the carbonyl group.

The Luche reduction (NaBH₄, CeCl₃) is a chemoselective method for reducing α,β-unsaturated ketones to the corresponding allylic alcohol, potentially reducing the C-6 ketone without affecting the diene.

Table 3: Selective Oxidation and Reduction Reactions

Reaction Type Functional Group Reagent Example Product Functional Group
Oxidation Primary Alcohol PCC Aldehyde
Oxidation Primary Alcohol KMnO₄ Carboxylic Acid
Reduction Ketone NaBH₄ Secondary Alcohol

| Reduction | Diene & Ketone | H₂ / Pd | Saturated Alcohol |

Selective Oxidation of the Hydroxyl Group

The secondary allylic alcohol in this compound can be selectively oxidized to the corresponding aldehyde, (E,E)-2-methyl-6-oxohepta-2,4-dienal, without affecting the dienone moiety. This selectivity is crucial in synthetic chemistry. A variety of reagents can achieve this transformation, with manganese dioxide (MnO₂) being a classic and effective choice for the oxidation of allylic and benzylic alcohols.

Another modern and highly selective method involves palladium-catalyzed oxidation. researchgate.netbohrium.com For instance, using a catalytic amount of palladium(II) acetate in the presence of a suitable oxidant, such as oxygen or a trialkylamine N-oxide, can efficiently yield the desired α,β-unsaturated aldehyde. organic-chemistry.org The reaction mechanism for palladium-catalyzed oxidation typically involves the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to afford the carbonyl compound and a palladium(0) species, which is then re-oxidized to palladium(II) to complete the catalytic cycle.

Oxidizing Agent Typical Reaction Conditions Product Selectivity
Manganese Dioxide (MnO₂)Inert solvent (e.g., dichloromethane, chloroform), room temperature(E,E)-2-methyl-6-oxohepta-2,4-dienalHigh for allylic alcohol
Palladium(II) Acetate/O₂Triethylamine, 45°C(E,E)-2-methyl-6-oxohepta-2,4-dienalHigh for allylic alcohol
Dess-Martin PeriodinaneDichloromethane, room temperature(E,E)-2-methyl-6-oxohepta-2,4-dienalHigh, mild conditions

Stereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in the dienone system of this compound can proceed via either a 1,2-addition, yielding an allylic alcohol, or a 1,4-conjugate addition. The choice of reducing agent is critical to control this selectivity.

For a selective 1,2-reduction of the α,β-unsaturated ketone to the corresponding allylic alcohol, the Luche reduction is a highly effective method. wikipedia.org This reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and promoting a direct hydride attack at the carbonyl carbon (1,2-addition) over the conjugate addition (1,4-addition). wikipedia.org

For the stereoselective reduction of the ketone, chiral catalysts can be employed. For instance, asymmetric reduction of enones can be achieved with high enantioselectivity using potassium borohydride catalyzed by chiral N,N'-dioxide–scandium(III) complexes. acs.org These catalytic systems can deliver the hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the resulting alcohol in excess.

Reducing Agent/System Typical Reaction Conditions Major Product Selectivity
Sodium Borohydride (NaBH₄)Methanol, 0°CMixture of 1,2- and 1,4-reduction productsLow
Luche Reagent (NaBH₄/CeCl₃)Methanol, 0°C(E,E)-2-methylhepta-2,4-diene-1,6-diol (1,2-reduction)High for 1,2-reduction
KBH₄/Chiral Sc(III) ComplexTHF, -20°C to room temperatureEnantioenriched (E,E)-2-methylhepta-2,4-diene-1,6-diolHigh enantioselectivity for 1,2-reduction

Acid-Base Chemistry and Tautomerization

The chemical nature of this compound is influenced by its acidic and basic sites. The hydroxyl group can act as a weak acid, donating a proton in the presence of a strong base to form an alkoxide. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, accepting a proton from a strong acid.

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can facilitate dehydration reactions. jove.com The carbonyl oxygen can also be protonated, which activates the dienone system towards nucleophilic attack.

A key aspect of the reactivity of the ketone moiety is its ability to undergo keto-enol tautomerism. libretexts.orgnews-medical.net In the presence of either an acid or a base, a proton can be removed from the α-carbon (the carbon atom adjacent to the carbonyl group), leading to the formation of an enol or an enolate intermediate. youtube.com For this compound, two potential enol tautomers can be formed by deprotonation at either the C5 or C7 position. The relative stability of these enols will dictate the equilibrium position. Generally, the keto form is significantly more stable than the enol form for simple ketones. libretexts.org

The presence of a β-hydroxyl group can, in some cases, influence the tautomeric equilibrium through intramolecular hydrogen bonding in the enol form. mdpi.com

Photochemical Reactions of the Dienone Moiety

The conjugated dienone system in this compound makes it susceptible to various photochemical reactions upon absorption of ultraviolet light. One of the most common photochemical reactions for conjugated dienes and enones is (E)/(Z) (cis/trans) isomerization around the double bonds. Irradiation can lead to the formation of a photostationary state containing a mixture of different geometric isomers.

Another important class of photochemical reactions for enones is the [2+2] cycloaddition. nih.gov In this reaction, the excited state of the dienone can react with an alkene (either another molecule of the dienone itself or a different alkene present in the reaction mixture) to form a four-membered cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of these cycloadditions can often be predicted based on the nature of the excited state and the electronics of the reacting partners.

Cross-conjugated dienones can also undergo characteristic photochemical rearrangements, such as the dienone-phenol rearrangement, although this is more typical for cyclic dienones. stackexchange.com For an acyclic dienone like this compound, other rearrangements might be possible depending on the specific reaction conditions and the wavelength of light used.

Photochemical Reaction Type Description Potential Products
(E)/(Z) IsomerizationReversible isomerization around the C2=C3 and C4=C5 double bonds upon UV irradiation. (Z,E)-, (E,Z)-, and (Z,Z)-2-methyl-6-oxohepta-2,4-dienol
[2+2] CycloadditionDimerization or reaction with other alkenes to form cyclobutane rings. nih.govDimeric products or adducts with other alkenes

Spectroscopic Analysis and Structural Elucidation of E,e 2 Methyl 6 Oxohepta 2,4 Dienol Focus on Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (E,E)-2-methyl-6-oxohepta-2,4-dienol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to map out the precise connectivity and stereochemistry.

The initial analysis begins with 1D NMR experiments, namely ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Subsequent 2D NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) is a homonuclear technique that identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. For instance, COSY would show correlations between the protons on the dienone backbone, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate directly bonded carbon and proton atoms. libretexts.org This is pivotal for assigning each proton signal to its corresponding carbon atom. Conversely, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For example, HMBC would show correlations from the methyl protons to the carbonyl carbon and the olefinic carbons, confirming their placement in the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
1 198.5 - -
2 139.0 6.20 d
3 129.5 7.10 dd
4 145.0 6.40 dd
5 133.0 - -
6 68.0 4.20 d
7 (C-CH₃) 12.5 1.90 s

Note: The data presented in this table is based on predictive models and typical chemical shift ranges for the functional groups present. Actual experimental values may vary.

The (E,E) stereochemistry of the double bonds is a key structural feature. This can be confirmed through the measurement of the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum. For trans (E) double bonds, the coupling constants are typically in the range of 12-18 Hz, which is significantly larger than the 6-12 Hz range observed for cis (Z) double bonds.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion. The molecular formula of this compound is C₈H₁₂O₂. researchgate.net HRMS can measure the mass of the molecular ion with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental composition. This is a critical step in confirming the identity of the compound. The predicted monoisotopic mass for C₈H₁₂O₂ is 140.08373 Da. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 141.09100
[M+Na]⁺ 163.07294

Note: The data presented in this table is based on predictive models. Actual experimental values may vary slightly. researchgate.net

Tandem Mass Spectrometry (MS/MS) is used to induce and analyze the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), which breaks it down into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would include the loss of water (H₂O) from the alcohol functional group, and cleavage at various points along the carbon chain, particularly adjacent to the carbonyl group and the double bonds. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the proposed structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure
[M-H₂O]⁺ C₈H₁₀O⁺
[M-CH₃]⁺ C₇H₉O₂⁺
[M-C₂H₃O]⁺ C₆H₉O⁺

Note: This table represents plausible fragmentation pathways based on the structure of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups have characteristic absorption frequencies. For this compound, the key functional groups that can be identified by IR spectroscopy include the hydroxyl (-OH) group of the alcohol, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bonds (C=C) of the dienone system.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. Like IR spectroscopy, it provides information about the vibrational modes of a molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For conjugated systems like the dienone in this compound, the C=C stretching vibrations often give rise to strong signals in the Raman spectrum.

Table 4: Characteristic IR and Raman Bands for this compound

Functional Group IR Absorption Range (cm⁻¹) Raman Shift Range (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad) 3200-3600 (weak)
C-H stretch (sp², alkene) 3010-3100 3010-3100
C-H stretch (sp³, alkane) 2850-3000 2850-3000
C=O stretch (conjugated ketone) 1650-1685 1650-1685 (strong)
C=C stretch (conjugated alkene) 1600-1650 1600-1650 (very strong)

Note: The data presented in this table represents typical frequency ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. science-softcon.de This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the parts responsible for this absorption are known as chromophores. echemi.com

The structure of this compound contains a carbonyl group in conjugation with two carbon-carbon double bonds (a dienone system). This extended π-electron system constitutes the molecule's primary chromophore. molport.com Such conjugated systems typically exhibit two main types of electronic transitions upon absorbing UV-Vis radiation:

π → π* (pi to pi-star) transitions: These are high-intensity absorptions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths (bathochromic shift). nih.govnist.gov

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. nih.gov These transitions are characteristic of molecules containing heteroatoms like oxygen or nitrogen within a chromophore. echemi.com

Due to the lack of specific experimental UV-Vis data for this compound in the reviewed literature, data for a structurally analogous compound, (E,E)-2,4-Hexadienal (Sorbaldehyde), is presented for illustrative purposes. Sorbaldehyde shares the same conjugated dienal chromophore system. nist.gov

Interactive Table 1: UV-Vis Absorption Data for an Analogous Conjugated Dienal

CompoundSolventλmax (π → π*) [nm]Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]Source
(E,E)-2,4-HexadienalEthanol~277~29,000 nist.gov

This table presents data for (E,E)-2,4-Hexadienal, a compound structurally similar to this compound, to illustrate typical UV-Vis characteristics of a conjugated dienal system. The exact λmax and ε values for this compound may vary.

Based on the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds, the λmax for the π → π* transition of this compound can be estimated. thegoodscentscompany.com Starting with a base value for an acyclic dienone (215 nm) and adding increments for the extended conjugation (~30 nm) and alkyl substituents, the predicted λmax would fall in the 250-280 nm range, consistent with the data from the analogous sorbaldehyde. thegoodscentscompany.com The presence of the hydroxyl group is not expected to significantly shift the primary π → π* transition of the main chromophore. The low-intensity n → π* transition would be expected at a longer wavelength, likely above 300 nm. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. iupac.orgwikipedia.org The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. sigmaaldrich.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be calculated. From this map, the exact position of each atom, bond lengths, bond angles, and torsional angles can be determined with high precision. foodb.calibretexts.org

As of the latest literature review, a crystal structure for this compound has not been reported. The compound's relatively small size and the presence of a flexible alkyl chain and a hydroxyl group might present challenges in obtaining crystals suitable for single-crystal X-ray diffraction analysis.

If a suitable crystal were obtained, X-ray analysis would provide invaluable structural information, including:

Unambiguous confirmation of the (E,E) stereochemistry of the two double bonds.

Measurement of the planarity of the conjugated dienone system.

Precise bond lengths , which would reveal the degree of electron delocalization. For instance, the C2-C3 and C4-C5 single bonds would be expected to be shorter than a typical C-C single bond, while the C=C and C=O double bonds might be slightly elongated.

Intermolecular interactions in the solid state, particularly the hydrogen bonding network involving the hydroxyl group, which would dictate the crystal packing.

To illustrate the type of data obtained from such an analysis, a representative table of crystallographic parameters for a simple, small organic molecule is provided below.

Interactive Table 2: Representative Crystallographic Data for a Small Organic Molecule

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell. wikipedia.org
Space GroupP2₁/cThe symmetry elements within the unit cell. wikipedia.org
a (Å)8.12Length of the 'a' axis of the unit cell.
b (Å)10.45Length of the 'b' axis of the unit cell.
c (Å)9.78Length of the 'c' axis of the unit cell.
α (°)90Angle between 'b' and 'c' axes.
β (°)105.3Angle between 'a' and 'c' axes.
γ (°)90Angle between 'a' and 'b' axes.
Volume (ų)799.8The volume of one unit cell.
Z4The number of molecules in one unit cell.

This table contains hypothetical, yet typical, crystallographic data for a small organic molecule to illustrate the parameters determined by X-ray crystallography. It does not represent experimental data for this compound.

Derivatization and Analog Development of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Design Principles for Analog Synthesis

The development of polyketide analogs can be achieved through both chemical synthesis and genetic engineering of polyketide synthases (PKSs). rsc.org Chemical methods, while sometimes limited by the need for protecting groups and the potential for side reactions, offer a direct route to novel structures not accessible through biological pathways. In vitro precursor-directed synthesis, where synthetic starter molecules are fed to reconstructed biosynthetic pathways, represents a hybrid approach that combines the flexibility of chemical synthesis with the efficiency of enzymatic catalysis. acs.orgacs.org This strategy allows for the incorporation of unnatural building blocks, leading to a diverse array of analogs.

The design of synthetic routes often considers the inherent reactivity of the conjugated system. The dienol can act as a nucleophile, while the α,β-unsaturated ketone is susceptible to both 1,2- and 1,4-additions. These electronic characteristics guide the choice of reagents and reaction conditions to achieve selective modifications at different positions of the molecule.

Modification of the Dienol Moiety

The dienol moiety, with its conjugated double bonds and terminal hydroxyl group, is a prime target for structural modification. Alkylation, acylation, and cyclization reactions can be employed to introduce a variety of substituents and to construct new ring systems.

Alkylation and Acylation Reactions

The hydroxyl group of the dienol can be readily alkylated or acylated to produce ethers and esters, respectively. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile.

The carbon backbone of the dienol system can also be alkylated. The formation of a dienolate anion under the influence of a strong base, such as lithium diisopropylamide (LDA), generates a nucleophile that can react with alkyl halides. The regioselectivity of this alkylation (at the α, γ, or ε position) is influenced by factors such as the nature of the counterion, the solvent, and the electrophile. For instance, the γ-alkylation of dienolate anions derived from α,β-unsaturated acids has been shown to be a selective process. numberanalytics.com

Acylation of the dienol carbon framework can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the reaction proceeds through a dienolate intermediate. The acylation of ketone enolates with non-enolisable esters is a known method for the synthesis of β-dicarbonyl compounds. mdpi.com

Table 1: Representative Alkylation and Acylation Reactions on Analogous Dienol Systems

Substrate Type Reagent Product Type Reference
α,β-Unsaturated Acid LDA, Alkyl Halide γ-Alkylated α,β-Unsaturated Acid numberanalytics.com
Ketone Enolate Diethyl Carbonate β-Ketoester mdpi.com

Cyclization Reactions to Form Fused Systems

The conjugated diene system within (E,E)-2-methyl-6-oxohepta-2,4-dienol is a suitable precursor for various cyclization reactions, leading to the formation of fused or spirocyclic ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. rsc.org The dienol or its derivatives can act as the diene component, reacting with a suitable dienophile to yield complex cyclic structures. High-pressure conditions have been shown to promote cycloaddition reactions involving dienol derivatives. acs.org

Oxidative cyclization of 1,5-dienes is a valuable method for the stereoselective synthesis of substituted tetrahydrofurans. hmdb.ca Although the target molecule is a dienol, strategic modifications could introduce a second double bond at the appropriate position to enable such cyclizations. Furthermore, radical cyclizations of dienes with alcohols in aqueous media, using a green oxidant like potassium persulfate, offer an environmentally friendly approach to cyclic structures. thegoodscentscompany.com Photocatalytic reductive cyclizations of enones have also been developed, proceeding through either radical anion or neutral radical intermediates depending on the presence of Lewis or Brønsted acids. mdpi.com

Derivatization at the Carbonyl Group

The ketone functionality in this compound is a versatile handle for a range of chemical transformations, including the formation of imine-like derivatives and reduction followed by functionalization.

Formation of Oximes, Hydrazones, and Related Derivatives

The carbonyl group readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. The synthesis of α,β-unsaturated ketoximes can be achieved by reacting the corresponding α,β-unsaturated ketone with hydroxylamine hydrochloride in a suitable solvent like pyridine. nih.gov These oximes can be further derivatized, for example, by acylation of the oxime hydroxyl group to form oxime esters. nih.gov Solvent-free methods using grinding chemistry with catalysts like bismuth(III) oxide have also been reported for the efficient synthesis of oximes from a broad spectrum of aldehydes and ketones, including α,β-unsaturated ones. acs.org

Similarly, hydrazones can be prepared by the condensation of the ketone with hydrazine (B178648) or substituted hydrazines. The reaction of α,β-unsaturated carbonyl compounds with hydrazines can sometimes lead to cyclized products such as 2-pyrazolines, depending on the reaction conditions and the structure of the reactants.

Table 2: Synthesis of Oximes and Hydrazones from α,β-Unsaturated Ketones

Substrate Reagent Product Reference
1,3-Diarylprop-2-en-1-one NH₂OH·HCl, Pyridine 1,3-Diarylprop-2-en-1-one Oxime nih.gov
α,β-Unsaturated Aldehyde Hydroxylamine Hydrochloride, Bi₂O₃ α,β-Unsaturated Aldoxime acs.org

Reductive Amination and Amidation

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction involves the initial formation of an imine or enamine intermediate by the reaction of the ketone with a primary or secondary amine, followed by in situ reduction. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting ketone. This method allows for the introduction of a wide variety of amino substituents at the carbonyl carbon. Reductive amination can be performed with ammonia (B1221849) to yield a primary amine, or with primary and secondary amines to afford secondary and tertiary amines, respectively.

Amidation at the β-position of the α,β-unsaturated ketone system can be achieved through aza-Michael addition reactions. rsc.org The conjugate addition of amines to α,β-unsaturated carbonyl compounds can be mediated by various catalysts, including solid lithium perchlorate (B79767) and copper complexes. More recently, copper hydride (CuH)-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids has been developed, which could potentially be adapted for α,β-unsaturated ketones.

Stereochemical Control in Derivatization

The biological activity of a chiral molecule is often dictated by its absolute stereochemistry. Consequently, controlling the stereochemical outcome during the synthesis of derivatives of this compound is of paramount importance. The key sites for introducing new stereocenters are the carbonyl group (via reduction or addition), the conjugated diene system (via cycloadditions or conjugate additions), and the allylic alcohol (via substitution or epoxidation).

Chiral Auxiliaries: One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. wikipedia.org For derivatization of the carboxylic acid precursor of this compound, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine could be employed. wikipedia.orgresearchgate.net For instance, attaching a chiral oxazolidinone to the corresponding carboxylic acid would allow for highly diastereoselective alkylation or aldol (B89426) reactions at the α-position before the final reduction to the primary alcohol. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.netresearchgate.net For a molecule like this compound, which possesses an enal-like substructure, iminium ion and enamine catalysis are particularly relevant. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes and ketones towards stereoselective additions. researchgate.netresearchgate.netunipd.it For example, the conjugate addition of various nucleophiles to the dienal precursor of the target molecule could be rendered highly enantioselective through iminium ion activation. mdpi.comresearchgate.net Similarly, enamine catalysis could be used to achieve stereocontrolled functionalization at the α-position to the carbonyl group. nih.gov

Substrate-Directed Reactions: The existing hydroxyl group in this compound can be used to direct the stereochemical outcome of reactions on the adjacent double bond. For example, a directed epoxidation (e.g., Sharpless asymmetric epoxidation) of the C4-C5 double bond could proceed with high diastereoselectivity, with the stereochemistry of the resulting epoxide being dictated by the chiral catalyst and the geometry of the allylic alcohol.

The following table outlines potential stereocontrolled derivatization strategies for this compound and the expected stereochemical outcomes.

Target Site Reaction Type Stereocontrol Method Catalyst/Auxiliary Example Expected Outcome
C6-KetoneAsymmetric ReductionChiral Reducing Agent(R)-CBS CatalystHigh enantiomeric excess (e.g., >95% ee) of the corresponding secondary alcohol.
C4-C5 DieneConjugate AdditionOrganocatalysis (Iminium)Diarylprolinol Silyl EtherHigh enantiomeric excess (e.g., >90% ee) of the 1,4-adduct.
C2-C3 Double BondAsymmetric EpoxidationSubstrate-DirectedSharpless Asymmetric EpoxidationHigh diastereoselectivity, controlled by the catalyst and substrate.
C1-HydroxylDerivatization via AcidChiral AuxiliaryEvans OxazolidinoneHigh diastereomeric excess (e.g., >98% de) in subsequent reactions.

Development of Prodrugs or Bioconjugates (Mechanistic Focus)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body, often to improve pharmacokinetic properties such as solubility, stability, or targeted delivery. nih.govnumberanalytics.comactamedicamarisiensis.roijpcbs.comresearchgate.net Bioconjugates involve linking the drug to a larger molecule, such as a protein or polymer, to alter its distribution and release characteristics. americanpharmaceuticalreview.comthermofisher.comnih.govlibretexts.orgcreative-biostructure.com Both the hydroxyl and ketone functionalities of this compound are excellent handles for such modifications.

Prodrug Strategies:

Ester and Carbonate Prodrugs of the Hydroxyl Group: The primary alcohol can be esterified with various carboxylic acids or converted to a carbonate. actamedicamarisiensis.ro These ester or carbonate linkages are designed to be stable in the gastrointestinal tract but are readily cleaved by esterases in the plasma or target tissues to release the active parent compound. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the promoiety. researchgate.net For instance, bulkier esters are generally more stable.

Acetal (B89532) and Ketal Prodrugs of the Ketone Group: The ketone at the C6 position can be masked as an acetal or ketal. While generally stable, these can be designed to be labile under specific pH conditions, such as the acidic environment of tumors or endosomes, leading to the release of the active ketone.

Hydrazone Prodrugs: The ketone can also be derivatized to form a hydrazone linkage. nih.govlibretexts.org Hydrazone-based prodrugs are known to be stable at physiological pH but can be cleaved in the acidic environment of lysosomes following cellular uptake, providing a mechanism for targeted intracellular drug release.

Bioconjugate Development:

The development of bioconjugates aims to deliver this compound to a specific site of action, thereby increasing its therapeutic index and reducing systemic toxicity.

Linker Chemistry: A crucial component of a bioconjugate is the linker that connects the drug to the carrier molecule. americanpharmaceuticalreview.comsymeres.com For this compound, linkers can be attached via the hydroxyl or ketone group.

Enzyme-Labile Linkers: Peptide-based linkers that are substrates for specific enzymes, such as cathepsins which are overexpressed in some tumors, can be used. nih.goviris-biotech.de For example, a valine-citrulline linker attached to the hydroxyl group would be stable in circulation but cleaved by cathepsin B in the tumor microenvironment. iris-biotech.de

Self-Immolative Linkers: These linkers are designed to fragment and release the drug following a triggering event (e.g., enzymatic cleavage). symeres.com A popular example is the p-aminobenzyl alcohol (PABA) system, which can be connected to the hydroxyl group of the drug as a carbonate. Cleavage of a trigger attached to the PABA moiety initiates an electronic cascade that results in the release of the parent drug. symeres.com

Mechanism of Release: The release of the active drug from the bioconjugate is a critical step. For a bioconjugate targeting cancer cells, the process typically involves binding of the carrier (e.g., an antibody) to a cell surface antigen, internalization of the conjugate into endosomes, and subsequent trafficking to lysosomes. The acidic and enzyme-rich environment of the lysosome then facilitates the cleavage of the linker and release of the drug.

The table below summarizes potential prodrug and bioconjugate strategies for this compound.

Strategy Functional Group Linker/Promoiety Cleavage Mechanism Therapeutic Goal
Ester ProdrugC1-HydroxylPivaloylEsterase HydrolysisImproved oral bioavailability.
Carbonate ProdrugC1-HydroxylEthyl CarbonateEsterase HydrolysisEnhanced plasma stability.
Hydrazone ProdrugC6-KetoneHydrazideAcid-catalyzed Hydrolysis (low pH)Targeted release in acidic tumor microenvironments.
BioconjugateC1-HydroxylValine-Citrulline-PABACathepsin B CleavageTumor-selective drug delivery.

Biological Activity and Molecular Mechanisms of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Interaction with Biological Macromolecules (e.g., Proteins, DNA, Lipids)

There is no available data on the interaction of (E,E)-2-methyl-6-oxohepta-2,4-dienol with any biological macromolecules.

Enzyme Inhibition and Activation Mechanisms

No studies have been published regarding the effects of this compound on enzyme activity.

Receptor Binding and Modulation Studies

There is no available research on the binding or modulation of any receptors by this compound.

Cellular Pathway Modulation

The effects of this compound on cellular pathways have not been investigated.

Investigation of Signaling Cascades

There are no studies available that explore the impact of this compound on cellular signaling cascades.

Gene Expression and Proteomic Alterations (Mechanistic Basis)

No research has been conducted to determine if this compound causes alterations in gene expression or proteomics.

Structure-Activity Relationship (SAR) Studies on Dienol Derivatives

There are no published structure-activity relationship studies for this compound or its derivatives.

In Vitro Biological Assay Development and Validation

There is currently no available scientific literature detailing the development or validation of in vitro biological assays specifically for this compound.

Cell-Based Assays for Specific Biological Responses

Information regarding the development and application of cell-based assays to determine the biological effects of this compound is not found in existing research publications.

Target-Based Biochemical Assays

There is no documented research on the creation or use of target-based biochemical assays to identify the molecular targets of this compound.

Role in Inter-species Chemical Communication (e.g., Pheromones, Allelochemicals)

The potential role of this compound as a pheromone or allelochemical in inter-species communication has not been investigated in any published scientific studies.

Analytical Methodologies for Detection and Quantification of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic molecules like (E,E)-2-methyl-6-oxohepta-2,4-dienol, enabling its separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of medium to low volatility compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach.

Method Development Considerations:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, would be suitable. The gradient would allow for the efficient elution of the target compound while separating it from other components in a sample.

Detection: The conjugated diene and ketone chromophores in the molecule allow for detection using a UV-Vis detector. The maximum absorbance (λmax) for conjugated enones typically falls in the 215-250 nm range. youtube.com For enhanced sensitivity and selectivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction targets the ketone group, and the resulting hydrazone can be detected at a longer wavelength (around 360 nm), which can reduce interference from other compounds. waters.comauroraprosci.comresearchgate.net

Example HPLC Parameters for Analogous Ketones:

ParameterValue
Column Welch Uitisil® XB-C18, 4.6×250mm, 5µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (65:35)
Flow Rate 1.0 mL/min
Temperature 30°C
Detector UV at 360 nm (after DNPH derivatization)
Injection Volume 20 µL

This table is based on a method for other ketones and would require optimization for this compound. auroraprosci.com

For volatile and semi-volatile compounds, Gas Chromatography (GC) is a powerful separation technique. When coupled with Mass Spectrometry (MS), it provides both high-resolution separation and definitive identification. Given the likely volatility of this compound, GC-MS is a highly suitable analytical method.

Method Development Considerations:

Column: A non-polar or medium-polarity capillary column, such as one with a DB-5ms or HP-5ms stationary phase, would be appropriate.

Injection: A split/splitless injector is standard. The choice of split ratio would depend on the expected concentration of the analyte.

Oven Temperature Program: A temperature gradient would be necessary to ensure good separation and peak shape. An initial low temperature would be held to trap volatile compounds, followed by a ramp to a higher temperature to elute the target compound and other less volatile components.

Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method that would produce a reproducible fragmentation pattern for this compound, aiding in its identification.

Typical GC-MS Parameters for Similar Volatile Compounds:

ParameterValue
GC Column DB-35 GC column (30 m × 0.25 mm × 0.25 µm)
Inlet Temperature 280 °C
Carrier Gas Helium at 1 mL/min
Oven Program 80 °C, ramp to 275 °C at 60 °C/min, then to 295 °C at 1 °C/min, hold for 1 min
Ion Source Temp. 280 °C
Ionization Mode Electron Impact (EI) at 70 eV

This table is based on a method for other volatile compounds and would require optimization for this compound. nih.gov

The presence of a stereocenter in this compound, if it exists in enantiomeric forms, would necessitate the use of chiral chromatography for their separation. This is crucial in biological systems where different enantiomers can have distinct activities.

Approaches to Chiral Separation:

Chiral Stationary Phases (CSPs): This is the most common approach, where a chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can be effective in separating a broad range of chiral compounds. chromatographyonline.com

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. ntu.edu.sgchiralpedia.com

The selection of the appropriate chiral separation strategy often requires screening a variety of columns and mobile phases. chromatographyonline.com

Electrophoretic Techniques for Analysis

While less common than chromatography for this type of compound, capillary electrophoresis (CE) could be an alternative separation technique. CE separates molecules based on their charge-to-size ratio in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE mode. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral compounds.

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometry can be a simple and rapid method for the quantification of this compound, taking advantage of its conjugated system.

UV-Vis Spectrophotometry: The compound is expected to exhibit strong UV absorbance due to its conjugated diene and ketone functionalities. youtube.com A calibration curve can be constructed by measuring the absorbance of standards at the λmax. The Woodward-Fieser rules can be used to predict the approximate λmax for this enone system. youtube.com

It is important to note that this method is not selective and is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent. For complex samples, a prior separation step is necessary.

Fluorometric methods would likely require derivatization of the molecule with a fluorescent tag to be applicable, as the native molecule is not expected to be fluorescent.

Advanced Biosensors and Electrochemical Detection

Modern sensor technologies offer the potential for rapid and sensitive detection of this compound.

Biosensors: A biosensor could be developed using an enzyme that specifically recognizes and acts upon this compound. For instance, a dehydrogenase could potentially oxidize the alcohol group, and the resulting change in a cofactor like NAD+ could be monitored electrochemically or optically. researchgate.net While no specific biosensor for this compound has been reported, the principles have been applied to other ketones and aldehydes. researchgate.netmdpi.com

Electrochemical Detection: The conjugated system in this compound may be electrochemically active, allowing for its direct detection at an electrode surface. acs.org Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be explored to determine its oxidation or reduction potential. The sensitivity and selectivity of electrochemical detection can be enhanced through the use of chemically modified electrodes. mdpi.commdpi.com

The accurate detection and quantification of this compound in complex biological and environmental matrices present significant analytical challenges. The inherent complexity and variability of these sample types necessitate robust sample preparation protocols to isolate the target analyte from interfering substances and to minimize matrix effects that can compromise analytical accuracy and sensitivity. nih.govresearchgate.netnih.gov

Sample Preparation Strategies

Effective sample preparation is a critical first step to concentrate the analyte and remove matrix components that could interfere with subsequent analysis. nih.gov Given the polar nature and the presence of both hydroxyl and ketone functional groups in this compound, several extraction techniques can be employed.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comorganomation.com For a moderately polar compound like this compound, LLE can be optimized by carefully selecting the organic solvent and adjusting the pH of the aqueous sample.

Biological Samples (e.g., Plasma, Urine): Samples often require initial pretreatment, such as protein precipitation (e.g., with acetonitrile or methanol) or enzymatic hydrolysis to release conjugated forms of the analyte before extraction. tiaft.org

Environmental Samples (e.g., Water, Soil): Water samples might be extracted directly, while soil and sediment samples require an initial extraction with a suitable solvent, such as acetonitrile or a dichloromethane-ethanol mixture, often facilitated by ultrasonication or pressurized liquid extraction. nih.govnih.gov

The choice of extraction solvent is paramount. Solvents like ethyl acetate or a mixture of hexane and ethyl acetate can be effective. The efficiency of the extraction can be influenced by the pH of the aqueous phase, which can be adjusted to suppress the ionization of the hydroxyl group, thereby increasing its partitioning into the organic phase.

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a preferred method for sample clean-up and concentration due to its efficiency, versatility, and potential for automation. mdpi.comnih.gov The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the matrix.

For this compound, several types of SPE cartridges could be applicable:

Reversed-Phase (RP) SPE: Sorbents like C18 or polymeric materials (e.g., N-vinylpyrrolidone/divinylbenzene copolymers) are suitable for retaining moderately polar compounds from aqueous matrices. nih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a polar solvent (like water), and finally eluting the analyte with a less polar solvent (such as acetonitrile or methanol). elgalabwater.com

Normal-Phase (NP) SPE: This mode can be used if the sample is dissolved in a nonpolar solvent. The analyte is adsorbed onto a polar stationary phase (e.g., silica) and eluted with a more polar solvent.

Ion-Exchange SPE: This technique separates analytes based on electrostatic interactions and could be employed by targeting the weakly acidic hydroxyl group under specific pH conditions. elgalabwater.com

The following table summarizes potential SPE strategies for different sample types.

Sample MatrixPotential SPE SorbentConditioning SolventWash SolventElution SolventRationale
River Water Polymeric Reversed-Phase (e.g., Oasis HLB)Methanol, followed by Water5% Methanol in WaterAcetonitrile or MethanolEfficiently retains a wide range of polar and nonpolar compounds from aqueous samples. mdpi.com
Human Plasma Mixed-Mode Cation ExchangeMethanol, followed by Water0.1 M Acetic Acid, followed by Methanol5% Ammonium Hydroxide in MethanolRemoves proteins and phospholipids while retaining the analyte.
Soil Extract Florisil® or SilicaHexaneDichloromethane/Hexane mixtureAcetone or Ethyl AcetateNormal-phase chromatography to separate from nonpolar interferences like lipids and hydrocarbons.

Derivatization

For analysis by Gas Chromatography (GC), the polarity and thermal stability of this compound can be improved through derivatization. The hydroxyl group can be silylated, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The ketone group can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH), which is a common method for carbonyl compounds. nih.gov Derivatization can also enhance detection sensitivity. nih.gov

Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov These effects arise from co-eluting endogenous or exogenous components in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govnih.gov

Ion Suppression: This is the most common matrix effect in LC-MS with electrospray ionization (ESI). nih.gov It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. Common culprits in biological samples include phospholipids and salts, while in environmental samples, humic and fulvic acids are major sources of interference. researchgate.net

Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration. nih.gov

The complexity of the matrix often correlates with the severity of the matrix effect. For instance, wastewater influents typically cause more significant ion suppression than tap water. researchgate.net

Strategies to Mitigate Matrix Effects

A multi-faceted approach is often necessary to identify and minimize matrix effects. nih.gov

Improved Sample Preparation: More selective extraction and clean-up procedures, such as those described above, are the first line of defense to remove interfering components. researchgate.net

Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between the analyte and matrix components can significantly reduce interference. researchgate.net

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate correction. nih.govnih.gov If a SIL-IS is unavailable, a structural analog can be used, though it may not compensate for the matrix effect as effectively.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. chromatographyonline.com This helps to ensure that the calibration standards and the samples experience the same matrix effects.

Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample itself. This is a robust method for overcoming matrix effects but is more time-consuming as each sample requires multiple analyses. chromatographyonline.com

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization. cabidigitallibrary.org

The following table outlines common matrix components and mitigation strategies.

Sample TypeCommon Interfering ComponentsPrimary Matrix EffectRecommended Mitigation Strategies
Biological Fluids (Plasma, Serum, Urine) Phospholipids, salts, proteins, ureaIon SuppressionProtein precipitation, SPE, use of SIL-IS, matrix-matched calibration. nih.gov
Wastewater Surfactants, salts, dissolved organic carbonIon SuppressionSPE, sample dilution, standard addition. researchgate.net
Soil/Sediment Humic acids, fulvic acids, lipidsIon SuppressionEnhanced clean-up (e.g., multi-step SPE), GC-MS analysis (less prone to these effects), use of SIL-IS.

By implementing a combination of meticulous sample preparation and strategic analytical approaches, it is possible to achieve reliable and accurate quantification of this compound in diverse and complex biological and environmental samples.

Theoretical and Computational Studies of E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for (E,E)-2-methyl-6-oxohepta-2,4-dienol are not extensively available in publicly accessible research literature. Computational studies are crucial for understanding the fundamental electronic properties and reactivity of a molecule. Such studies typically employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to model the compound's behavior.

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound in peer-reviewed literature. This type of analysis would be invaluable for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting nature. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, detailed theoretical predictions of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound are not readily found in scientific databases. Such predictions, derived from quantum chemical calculations, are instrumental in interpreting experimental spectra and confirming the molecule's structure.

Conformational Analysis and Potential Energy Surfaces

A formal conformational analysis and the generation of a potential energy surface for this compound are not documented in available scientific literature. This type of study would involve systematically varying the dihedral angles of the molecule's rotatable bonds to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational studies aimed at elucidating the reaction mechanisms involving this compound have not been published. Such research would typically involve mapping the reaction pathways, identifying transition states, and calculating activation energies to understand how this compound participates in chemical reactions. For instance, a study on a different but related system involving 2-methoxyfuran (B1219529) and a nitroalkene utilized computational chemistry to correct a previously proposed reaction mechanism. mdpi.com

In Silico Screening for Biological Target Prediction (Mechanistic Focus)

There is no evidence in the scientific literature of in silico screening studies being conducted to predict the biological targets of this compound with a focus on its mechanism of action. Such computational screening would involve docking the molecule into the active sites of various biological macromolecules to predict potential binding affinities and modes of interaction, thereby suggesting potential therapeutic applications.

Future Perspectives and Emerging Research Avenues for E,e 2 Methyl 6 Oxohepta 2,4 Dienol

Development of Novel Synthetic Routes with Enhanced Efficiency

The chemical synthesis of polyketides like (E,E)-2-methyl-6-oxohepta-2,4-dienol is a field ripe for innovation. acs.org While classical methods may be sufficient for initial studies, future research will undoubtedly focus on developing more efficient, stereocontrolled, and sustainable synthetic pathways.

One of the primary challenges in polyketide synthesis is the control of stereochemistry, particularly in more complex analogues that may be developed from this basic scaffold. acs.org Modern synthetic methods, such as iterative homologation of boronic esters, have shown remarkable success in the stereocontrolled synthesis of complex polyketide structures. bris.ac.ukresearchgate.net Future work could adapt these cutting-edge techniques to this compound and its derivatives, enabling the rapid assembly of a library of stereoisomers for biological screening.

Another promising avenue is the application of organocatalysis, which can offer metal-free alternatives for key bond-forming reactions, reducing the environmental impact of the synthesis. Furthermore, flow chemistry approaches could be developed to allow for the safe, scalable, and continuous production of this compound, overcoming the limitations of batch processing.

Below is a prospective comparison of a hypothetical traditional synthesis versus a future, optimized route.

| Sustainability | High solvent usage, metal waste | Reduced solvent, catalyst recycling, lower energy consumption |

Exploration of Unconventional Biological Roles and Mechanisms

Polyketides are renowned for their diverse and potent biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive properties. nih.govwikipedia.org The enone and diene functionalities within this compound are Michael acceptors, suggesting potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism of action for many bioactive compounds.

Future research should focus on screening this compound and its synthetic derivatives against a wide range of biological targets. Beyond standard antimicrobial and anticancer assays, unconventional roles should be investigated. For instance, its structural similarity to some signaling molecules suggests potential roles in quorum sensing inhibition, modulation of inflammatory pathways, or as an agonist/antagonist for orphan receptors.

The mechanism of action could be elucidated through chemoproteomics, identifying the specific protein targets of the compound. This would not only reveal its biological function but also provide valuable insights for the development of more potent and selective analogues.

Integration with Systems Biology and Omics Approaches

Systems biology, in conjunction with omics technologies (genomics, transcriptomics, proteomics, metabolomics), offers a powerful lens through which to view the potential of this compound. If this compound is found to be a natural product, genome mining of the producing organism could identify the polyketide synthase (PKS) gene cluster responsible for its biosynthesis. wikipedia.org

This information would be invaluable for several reasons. Firstly, it would confirm the compound's natural origin and biosynthetic pathway. Secondly, understanding the PKS architecture would allow for targeted genetic engineering to produce novel derivatives. sciepublish.com

Furthermore, treating cells or organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles could provide a comprehensive, unbiased view of its biological effects and help to formulate hypotheses about its mechanism of action.

Table 2: Prospective Omics-Based Research Plan

Omics Approach Research Question Potential Outcome
Genomics/Metagenomics What organism produces this compound and what is the biosynthetic gene cluster? Identification of the PKS gene cluster for heterologous expression and engineering.
Transcriptomics (RNA-Seq) How does this compound alter gene expression in target cells (e.g., cancer cells, bacteria)? Identification of affected cellular pathways (e.g., apoptosis, stress response).
Proteomics (Chemoproteomics) What are the direct protein targets of the compound? Validation of the mechanism of action and identification of off-target effects.

| Metabolomics | How does the compound affect the metabolic profile of a cell or organism? | Understanding of downstream metabolic consequences of target engagement. |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The conjugated diene and enone functionalities of this compound make it an interesting candidate for applications in materials science. The double bonds can participate in polymerization reactions, potentially leading to novel functional polymers with unique optical or mechanical properties.

A particularly exciting avenue is the use of this molecule in photochemical reactions. Enones are well-known to undergo [2+2] photocycloadditions with alkenes, a reaction that can be used to form cyclobutane (B1203170) rings with high precision. wikipedia.orgillinois.edu This could be exploited for the development of photo-crosslinkable polymers or for the synthesis of complex molecular architectures in supramolecular chemistry. acs.orgnih.gov The stereoselectivity of such reactions can often be controlled by the reaction medium, offering a tunable approach to material properties. nih.gov

Future research could explore the incorporation of this compound as a monomer or cross-linking agent in various polymer backbones. The resulting materials could be investigated for applications such as biodegradable plastics, responsive hydrogels, or as components in photolithography.

Biotechnological Production and Engineering of Biosynthetic Pathways

Should a natural biosynthetic pathway for this compound be discovered, biotechnology will offer a powerful alternative to chemical synthesis for its production. mdpi.com The responsible PKS gene cluster could be transferred to a robust industrial host organism, such as Escherichia coli or Saccharomyces cerevisiae, for large-scale fermentation. sciepublish.com

Metabolic engineering of the host organism would be crucial to optimize yields. This could involve increasing the supply of precursor molecules (like acetyl-CoA and malonyl-CoA), eliminating competing metabolic pathways, and optimizing the expression of the PKS genes. nih.gov

Moreover, the modular nature of many PKS systems allows for "combinatorial biosynthesis," where enzymatic domains are swapped or modified to create new chemical structures. wikipedia.org By engineering the PKS responsible for this compound, it would be possible to generate a diverse library of novel polyketides, which could then be screened for improved or entirely new biological activities. Microbial co-cultures could also be explored as a method to induce the production of novel polyketides. nih.gov

Q & A

Q. What are the primary synthetic routes for (E,E)-2-methyl-6-oxohepta-2,4-dienol, and what catalysts are most effective?

The compound can be synthesized via metal-catalyzed carbonyl insertion or silylene transfer reactions. For example, zinc or copper catalysts promote α,β-unsaturated aldehyde insertion through coordination or transmetallation mechanisms, as observed in analogous dienoate syntheses . Silver catalysts are particularly effective in activating strained silacyclopropane intermediates, enabling selective formation of conjugated dienol derivatives . Key steps include optimizing solvent polarity (e.g., THF or DMF) and controlling reaction temperature (60–80°C) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry (e.g., coupling constants for E,E configuration in 1^1H NMR) and functional groups (ketone resonance in 13^{13}C NMR). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches. X-ray crystallography, as demonstrated for structurally similar dienolates, resolves absolute configuration .

Q. How do storage conditions influence the stability of this compound?

The compound’s α,β-unsaturated ketone moiety is prone to Michael addition or oxidation. Stability is enhanced by storing under inert gas (argon) at –20°C in anhydrous solvents (e.g., dichloromethane). Degradation products, such as epoxides or dimerized species, can be monitored via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity in metal-catalyzed syntheses of this compound?

Stereoselectivity arises from transition-state geometries in catalytic cycles. For instance, copper-catalyzed reactions proceed via a transmetallation pathway where the metal coordinates the aldehyde oxygen, favoring anti addition and E configuration. Computational studies (DFT) on analogous systems reveal that steric hindrance at the metal center dictates regioselectivity . Isotopic labeling (18^{18}O tracing) can validate proposed mechanisms.

Q. How can conflicting data on reaction yields under varying catalyst systems be resolved?

Contradictions often stem from differences in catalyst loading, solvent polarity, or substrate purity. Systematic kinetic studies (e.g., rate profiling via in-situ IR) and catalyst speciation analysis (XAS, EPR) clarify active species. For example, palladium catalysts may form inactive aggregates at high concentrations, reducing efficiency .

Q. What computational strategies model the compound’s reactivity in biological systems?

Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites, while MD simulations assess conformational stability. QM/MM hybrid methods model electron transfer in redox reactions involving the ketone group. These approaches are validated against experimental data (e.g., enzymatic inhibition assays) .

Q. How do pH and solvent effects influence the compound’s degradation pathways?

Under acidic conditions, protonation of the carbonyl group accelerates hydration to form diols, whereas basic conditions promote β-keto elimination. Solvent polarity modulates these pathways: aprotic solvents (e.g., DMSO) stabilize the enol form, while protic solvents (e.g., methanol) favor keto-enol tautomerism. LC-MS/MS tracks degradation intermediates .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical purity?

Flow chemistry systems improve heat/mass transfer, reducing side reactions (e.g., polymerization). Chiral auxiliary-assisted synthesis or asymmetric catalysis (e.g., Rh-catalyzed Si–C bond cleavage) enhances enantiomeric excess. Process analytical technology (PAT) tools, like inline FTIR, enable real-time monitoring .

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(E,E)-2-methyl-6-oxohepta-2,4-dienol
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Reactant of Route 2
(E,E)-2-methyl-6-oxohepta-2,4-dienol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.